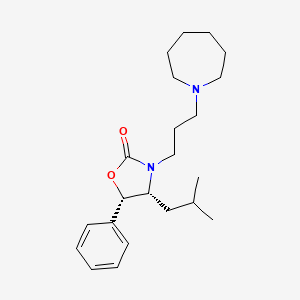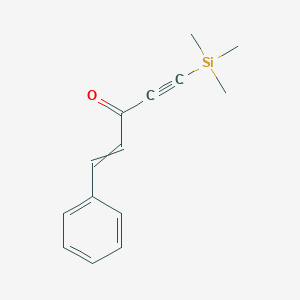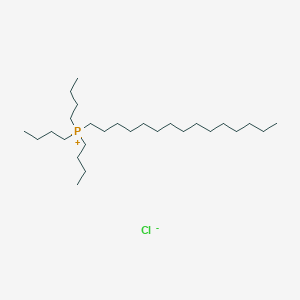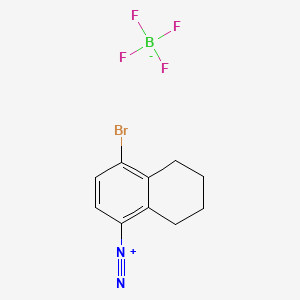![molecular formula C14H14O4S4 B14343910 Disulfide, bis[4-(methylsulfonyl)phenyl] CAS No. 92424-06-1](/img/structure/B14343910.png)
Disulfide, bis[4-(methylsulfonyl)phenyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis[4-(methylsulfonyl)phenyl] is an organic compound with the molecular formula C14H14O4S4 It is characterized by the presence of two phenyl rings each substituted with a methylsulfonyl group and connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[4-(methylsulfonyl)phenyl] typically involves the oxidation of thiols. One common method is the reaction of 4-(methylsulfonyl)thiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions to avoid over-oxidation .
Industrial Production Methods
Industrial production of disulfide, bis[4-(methylsulfonyl)phenyl] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis[4-(methylsulfonyl)phenyl] undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, acetonitrile.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis[4-(methylsulfonyl)phenyl] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of disulfide, bis[4-(methylsulfonyl)phenyl] primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, which is crucial in maintaining the redox balance in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, bis(4-methylphenyl): Similar structure but lacks the methylsulfonyl groups.
Disulfide, bis(4-chlorophenyl): Contains chlorine substituents instead of methylsulfonyl groups.
Disulfide, bis(4-nitrophenyl): Contains nitro groups instead of methylsulfonyl groups.
Uniqueness
Disulfide, bis[4-(methylsulfonyl)phenyl] is unique due to the presence of methylsulfonyl groups, which enhance its solubility and reactivity compared to other disulfides. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
92424-06-1 |
|---|---|
Molekularformel |
C14H14O4S4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-methylsulfonyl-4-[(4-methylsulfonylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O4S4/c1-21(15,16)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)22(2,17)18/h3-10H,1-2H3 |
InChI-Schlüssel |
XXYVGTWDKQHQOG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


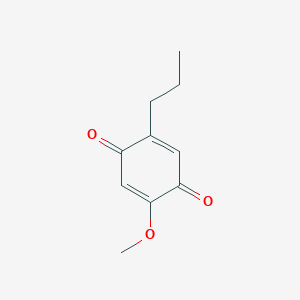
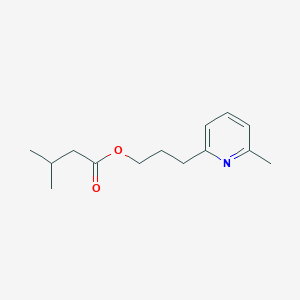
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
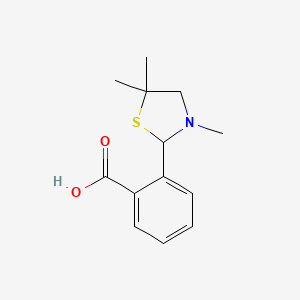
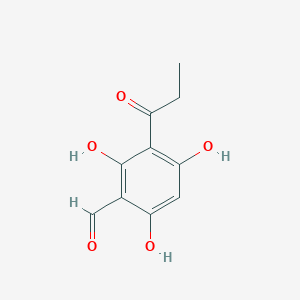
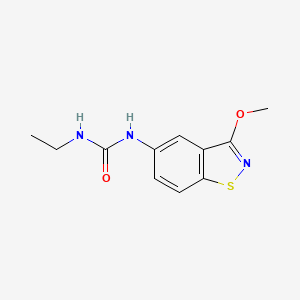
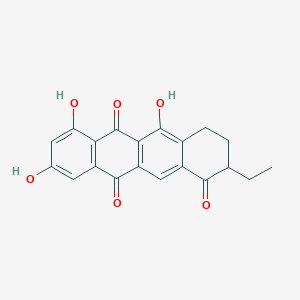
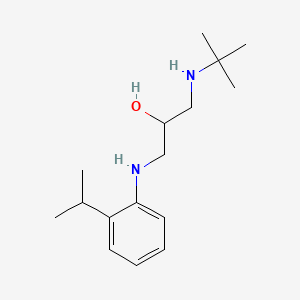
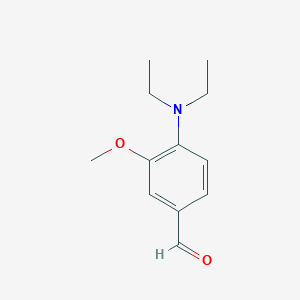
methanone](/img/structure/B14343892.png)
